Demissine

Description

Properties

Molecular Formula |

C50H83NO20 |

|---|---|

Molecular Weight |

1018.2 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1 |

InChI Key |

KWRYHKRVKRBBBU-RDQTZTQHSA-N |

SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

The Demissine Biosynthesis Pathway in Solanum Species: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Regulation, and Analysis of a Key Steroidal Glycoalkaloid

This technical guide provides a comprehensive overview of the demissine biosynthesis pathway in Solanum species, with a particular focus on Solanum demissum. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of this steroidal glycoalkaloid. This document details the enzymatic steps of the pathway, its regulation by signaling molecules, and provides detailed protocols for its extraction and analysis.

Introduction to Demissine and Steroidal Glycoalkaloids

Steroidal glycoalkaloids (SGAs) are a diverse class of nitrogen-containing secondary metabolites found in plants of the Solanaceae family, including important crops like potato (Solanum tuberosum) and tomato (Solanum lycopersicum). These compounds play a crucial role in plant defense against herbivores and pathogens. Demissine is a major glycoalkaloid found in the wild potato species Solanum demissum, which is notable for its resistance to the late blight pathogen, Phytophthora infestans.

The structure of demissine consists of a steroidal aglycone, demissidine, glycosylated at the C-3 position with a carbohydrate moiety. Demissidine is the saturated analog of solanidine, lacking the C5-C6 double bond. This structural feature distinguishes it from the more commonly known potato glycoalkaloids, α-solanine and α-chaconine, which possess the solanidine aglycone.

The Demissine Biosynthesis Pathway

The biosynthesis of demissine, like other SGAs, originates from cholesterol. The pathway can be broadly divided into two main parts: the formation of the demissidine aglycone and the subsequent glycosylation to form demissine.

Formation of the Demissidine Aglycone

The initial steps of the pathway, from cholesterol to the formation of the solanidane skeleton, are shared with the biosynthesis of other solanidane-type alkaloids. A series of hydroxylation, oxidation, and transamination reactions are catalyzed by enzymes primarily from the GLYCOALKALOID METABOLISM (GAME) family of cytochrome P450s and 2-oxoglutarate-dependent dioxygenases (2-ODDs).

A key branching point in SGA biosynthesis is the conversion of spirosolane-type aglycones (like tomatidine) to solanidane-type aglycones. This rearrangement is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as Dioxygenase for Potato Solanidane synthesis (DPS). The final step in the formation of the demissidine aglycone is the saturation of the C5-C6 double bond of solanidine. This reduction is a critical step that differentiates the demissidine pathway from the solanidine pathway.

Below is a diagram illustrating the proposed biosynthetic pathway leading to demissidine.

Glycosylation of Demissidine

Once the demissidine aglycone is formed, it undergoes glycosylation to produce demissine. This process involves the sequential addition of sugar moieties to the C-3 hydroxyl group of demissidine, catalyzed by specific glycosyltransferases (GTs). While the exact GTs involved in demissine synthesis are not fully characterized, they are expected to be homologous to the SGTs (Solanidine Galactosyltransferase and Glucosyltransferase) involved in the glycosylation of solanidine.

Regulation of Demissine Biosynthesis

The biosynthesis of demissine is tightly regulated by both developmental cues and environmental stimuli, primarily through the jasmonate signaling pathway.

Jasmonate Signaling

Jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses. Herbivory or pathogen attack triggers the synthesis of JA, which in turn activates a signaling cascade leading to the upregulation of SGA biosynthetic genes. A central regulator in this pathway is the transcription factor JRE4 (Jasmonate-Responsive Ethylene Response Factor 4), also known as GAME9. JRE4 binds to the promoters of several GAME genes, activating their transcription and leading to increased SGA production. This signaling cascade involves a mitogen-activated protein kinase (MAPK) cascade (MKK3-MPK6) that can modulate the expression of downstream transcription factors.

Abiotic Stress Signaling

Abiotic stresses such as wounding and light exposure are also known to induce SGA accumulation. These stresses trigger a rapid influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS). These second messengers initiate a signaling cascade that intersects with the jasmonate pathway, ultimately leading to the activation of SGA biosynthesis.

The following diagram illustrates the signaling pathways regulating demissine biosynthesis.

Quantitative Data on Demissine and Related Glycoalkaloids

The concentration of demissine and other SGAs can vary significantly depending on the Solanum species, plant tissue, developmental stage, and environmental conditions. The following table summarizes available quantitative data for demissine and related SGAs in Solanum species.

| Compound | Solanum Species | Tissue | Concentration (mg/100g fresh weight) | Condition | Reference |

| Total Glycoalkaloids | S. demissum | Tubers | 70.4 | Not specified | [1] |

| Demissine | S. acaule | Tubers | Present (unquantified) | Not specified | [2] |

| α-Solanine | S. tuberosum | Tuber Sprouts | ~1460 (from 1.46g/100g dry weight) | Dried | [3] |

| α-Chaconine | S. tuberosum | Tuber Sprouts | Higher than α-solanine (ratio varies) | Dried | [3] |

Note: Data for demissine concentration is limited. The provided data for α-solanine and α-chaconine from potato sprouts, which are known to have high SGA concentrations, are included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of demissine and other SGAs from Solanum plant material.

Sample Preparation and Extraction

Objective: To extract SGAs from plant tissue for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material (leaves, tubers)

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Extraction solvent: 80% Methanol (MeOH) with 0.1% formic acid

-

Centrifuge tubes (15 mL or 50 mL)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried, ground tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol with 0.1% formic acid.

-

Homogenize the sample using a bead beater or a tissue lyser for 2 minutes at 30 Hz.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Re-extract the pellet with another 1 mL of the extraction solvent and repeat steps 3 and 4.

-

Combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

Store the samples at -20°C until analysis.

UPLC-qTOF-MS Analysis

Objective: To separate, identify, and quantify demissine and other SGAs using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.[4][5]

Instrumentation:

-

UPLC system coupled to a qTOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 5% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Data Acquisition: Full scan mode from m/z 100-1500. For targeted analysis, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used.

Acid Hydrolysis for Aglycone Analysis

Objective: To hydrolyze the glycosidic bonds of SGAs to analyze the aglycone profile.[3][6]

Materials:

-

SGA extract

-

2M Hydrochloric acid (HCl)

-

Chloroform

-

Sodium hydroxide (NaOH) solution

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of the SGA extract, add 1 mL of 2M HCl.

-

Incubate the mixture at 70°C for 2 hours to hydrolyze the glycosidic bonds.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding 2M NaOH until the pH is approximately 7.

-

Add 2 mL of chloroform and vortex vigorously for 1 minute to extract the aglycones.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform) containing the aglycones.

-

Repeat the extraction of the aqueous phase with another 2 mL of chloroform.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the analysis of demissine in Solanum species.

References

- 1. Solanum demissum – Cultivariable [cultivariable.com]

- 2. Distribution of glycoalkaloids in potato tubers of 59 accessions of two wild and five cultivated Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crosstalk between Calcium and ROS Signaling during Flg22-Triggered Immune Response in Arabidopsis Leaves | MDPI [mdpi.com]

- 4. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Steroidal Alkaloids and Saponins in Solanaceae Plant Extracts Using UPLC-qTOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Demissine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine is a steroidal glycoalkaloid naturally produced by certain plant species within the Solanum genus, most notably the wild potato species Solanum demissum. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for demissine. The document summarizes quantitative data on its concentration, details experimental protocols for its extraction and analysis, and presents visual representations of its biosynthetic pathway and role in plant defense. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this complex natural compound.

Natural Sources and Occurrence of Demissine

Demissine is primarily found in plants of the Solanaceae family, commonly known as the nightshade family. The most significant natural source of demissine is the wild potato species, Solanum demissum, which is native to Mexico and Guatemala.[1] This plant has been extensively studied and utilized in potato breeding programs as a source of resistance genes against various pathogens, including Phytophthora infestans, the causative agent of late blight.[1] The resistance of S. demissum to pests and pathogens is, in part, attributed to its high content of glycoalkaloids, including demissine.

While S. demissum is the principal source, demissine may also be present in other related wild potato species. The occurrence and concentration of demissine can vary significantly depending on the plant species, cultivar, plant part, and environmental conditions.

Quantitative Occurrence of Demissine

Quantitative data on the specific concentration of demissine in different plant parts is limited. Most studies report the total glycoalkaloid (TGA) content. However, it is established that demissine is a major glycoalkaloid in S. demissum.

| Plant Species | Plant Part | Analyte | Concentration | Reference |

| Solanum demissum | Tubers | Total Glycoalkaloids | 70.4 mg/100g | [2] |

Note: The table above highlights the need for further research to quantify demissine levels specifically in various tissues of S. demissum and other potential source plants.

Experimental Protocols

Extraction of Demissine from Plant Material

The following protocol is a synthesized methodology based on established procedures for the extraction of glycoalkaloids from Solanum species.

Objective: To extract demissine from fresh or freeze-dried plant material (leaves, tubers).

Materials:

-

Fresh or freeze-dried plant material (Solanum demissum)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Solvent: 80% Methanol or 70% Ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Water (HPLC grade)

Procedure:

-

Sample Preparation:

-

For fresh tissue, weigh approximately 1-5 g of plant material.

-

Freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]

-

For freeze-dried tissue, grind to a fine powder at room temperature.

-

-

Extraction:

-

Transfer the powdered plant material to a centrifuge tube.

-

Add 20 mL of extraction solvent (e.g., 80% methanol) per gram of plant material.

-

Vortex the mixture thoroughly for 1 minute.

-

Sonicate the mixture for 30 minutes in a sonicator bath.

-

Centrifuge the mixture at 4000 rpm for 20 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine all the supernatants.

-

-

Solvent Evaporation:

-

Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 40°C until the organic solvent is removed and an aqueous extract remains.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.

-

Elute the glycoalkaloids with 10 mL of methanol.

-

Collect the methanolic eluate and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume of methanol for analysis.

-

Quantification of Demissine by HPLC-MS/MS

Objective: To quantify the concentration of demissine in the purified plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 15-20 minutes to elute the glycoalkaloids.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for demissine need to be determined using a pure standard. These transitions are then used for quantification.

-

Source Parameters: Optimized for maximum sensitivity of the demissine signal (e.g., capillary voltage, gas flow, and temperature).

Quantification:

-

A calibration curve is constructed using a certified reference standard of demissine at various concentrations.

-

The peak area of demissine in the sample is compared to the calibration curve to determine its concentration.

-

The final concentration is expressed as mg of demissine per gram of dry or fresh weight of the plant material.

Biosynthesis and Biological Role of Demissine

Biosynthetic Pathway of Demissine

Demissine, as a solanidane glycoalkaloid, is biosynthesized from cholesterol through a series of enzymatic reactions. The pathway involves several key enzymes, including cytochrome P450s, glycosyltransferases, and a crucial dioxygenase.

Caption: Biosynthetic pathway of demissine from cholesterol.

Role of Demissine in Plant Defense

Demissine plays a significant role in the chemical defense mechanisms of Solanum demissum. As a phytoalexin, its production is induced in response to attacks by herbivores and pathogens.[4] The presence of demissine and other related glycoalkaloids confers resistance to various pests.

Caption: Role of demissine in the defense of Solanum demissum against biotic stressors.

Conclusion

Demissine, a prominent glycoalkaloid in Solanum demissum, holds considerable interest for its potential pharmacological activities, stemming from its role as a plant defense compound. This technical guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway and its function in plant defense offers a foundational understanding for future research. Further studies are warranted to precisely quantify demissine in various plant tissues and to explore its full spectrum of biological activities for potential applications in drug development.

References

The Role of Demissine in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine, a steroidal glycoalkaloid predominantly found in the wild potato species Solanum demissum, plays a significant role in the plant's innate defense system. This technical guide provides an in-depth analysis of the biological functions of demissine, focusing on its antifungal and insecticidal properties. The document outlines the proposed mechanisms of action, including membrane disruption and acetylcholinesterase inhibition, and explores its interplay with key plant defense signaling pathways. Detailed, albeit generalized, experimental protocols for the extraction, purification, and bio-functional assessment of demissine are provided to facilitate further research. While specific quantitative data for demissine remains limited in publicly accessible literature, this guide consolidates the current understanding of this potent plant secondary metabolite and its potential applications in crop protection and drug development.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of herbivores and pathogens. Among these defenses, secondary metabolites play a crucial role. Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing compounds widely distributed in the Solanaceae family, which includes important crops like potato, tomato, and eggplant.[1] These compounds are known for their bitter taste and toxic properties, which deter feeding by insects and inhibit the growth of pathogenic fungi.[2]

Demissine is a notable SGA found in the wild potato species Solanum demissum. This wild relative of the cultivated potato, Solanum tuberosum, has been extensively used in breeding programs as a source of resistance genes against late blight, caused by the oomycete Phytophthora infestans. The defensive properties of S. demissum are, in part, attributed to its unique profile of SGAs, with demissine being a key component.

This guide aims to provide a comprehensive technical overview of the biological role of demissine in plant defense, targeting researchers, scientists, and professionals in drug development. It will cover its mechanisms of action, present available data, and provide detailed experimental methodologies to encourage further investigation into this promising natural compound.

Mechanisms of Action

The defensive properties of demissine against pests and pathogens are attributed to two primary mechanisms of action: disruption of cellular membranes and inhibition of acetylcholinesterase.

Membrane Disruption

Similar to other steroidal glycoalkaloids, demissine is believed to interact with sterols in the cell membranes of fungi and insects. This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death. The aglycone portion of the glycoalkaloide, in the case of demissine it is demissidine, is primarily responsible for this activity. The sugar moiety of the molecule influences its solubility and the specificity of its interaction with the target membrane.

Acetylcholinesterase Inhibition

A key neurotoxic effect of many glycoalkaloids is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, demissine causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[3][4]

Biological Activity of Solanum Glycoalkaloids

While specific quantitative data for demissine is sparse, the biological activities of closely related glycoalkaloids from Solanum species provide valuable insights into its potential efficacy.

Antifungal Activity

Glycoalkaloids have demonstrated significant in vitro activity against a range of fungal pathogens. The following table summarizes the antifungal activity of various Solanum glycoalkaloids.

| Glycoalkaloid/Extract | Fungal Pathogen | Activity Metric | Value | Reference |

| α-Solanine | Phytophthora infestans | % Inhibition | 33% | [1] |

| α-Chaconine | Phytophthora infestans | % Inhibition | 56% | [1] |

| Solanidine (aglycone) | Phytophthora infestans | % Inhibition | 72% | [1] |

| Solamargine | Trichophyton rubrum | MIC | 3.12 µg/mL | [5] |

| Solasodine | Trichophyton rubrum | MIC | 12.5 µg/mL | [5] |

| Xanthium strumarium Extract | Phytophthora infestans | MIC | 2% (w/v) | |

| Solanum tuberosum peel extract | Aspergillus flavus | MIC | 104.17 µg/mL | [6] |

MIC: Minimum Inhibitory Concentration

Insecticidal and Antifeedant Activity

The insecticidal and antifeedant properties of glycoalkaloids are crucial for plant defense against herbivorous insects. The table below presents data on the effects of various glycoalkaloids on different insect species.

| Glycoalkaloid/Extract | Insect Pest | Activity Metric | Value | Reference |

| α-Tomatine | Leptinotarsa decemlineata | - | Insecticidal | [2] |

| α-Chaconine | Leptinotarsa decemlineata | - | Insecticidal | [2] |

| α-Solanine | Leptinotarsa decemlineata | - | Insecticidal | [2] |

| Azadirachtin (Reference) | Spodoptera litura | EC50 | 0.12-0.24 mg/kg | [7] |

| Clausena anisate extract | Helicoverpa armigera | EC50 | 140 µg/mL | [8] |

| Senecio kingii alkaloids | Spodoptera littoralis | ED50 | 0.09 µg/cm² | [8] |

EC50: Effective concentration to reduce larval growth by 50%; ED50: Effective dose to deter feeding by 50%

Acetylcholinesterase Inhibition

| Inhibitor | Enzyme Source | IC50 | Reference |

| Quercetin | Rat Brain | 0.181 mM (AChE) | [9] |

| Rutin | Rat Brain | 0.219 mM (AChE) | [9] |

| Galantamine | - | - | [10] |

| Epigallocatechin | - | - | [10] |

| AChE-IN-64 | - | 52.8 nM | [11] |

AChE: Acetylcholinesterase

Interaction with Plant Defense Signaling Pathways

The production of demissine and other glycoalkaloids is part of a broader, integrated plant defense response that is regulated by complex signaling pathways. The jasmonic acid (JA) and salicylic acid (SA) pathways are two of the most important signaling cascades involved in mediating plant defenses against herbivores and pathogens.

Herbivore attack and wounding typically trigger the jasmonic acid (JA) pathway . This leads to the expression of genes involved in the synthesis of defense compounds, including glycoalkaloids and proteinase inhibitors. Key genes in the JA pathway include lipoxygenase (LOX) and allene oxide synthase (AOS), which are involved in JA biosynthesis.[12][13]

Infection by biotrophic pathogens, on the other hand, generally activates the salicylic acid (SA) pathway , leading to the production of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR). Key genes in the SA pathway include phenylalanine ammonia-lyase (PAL), involved in SA synthesis, and NONEXPRESSOR OF PR GENES 1 (NPR1), a key regulator of SA-dependent defense gene expression.[14][15]

While demissine itself is a defense compound, its synthesis is likely regulated by these pathways. Furthermore, the presence of demissine may prime the plant for a more robust activation of these signaling cascades upon subsequent attack. The following diagram illustrates a hypothetical model of how demissine might be integrated into the plant's defense signaling network.

Experimental Protocols

The following sections provide generalized protocols for the extraction, purification, and bioassay of demissine. These protocols are based on established methods for other glycoalkaloids and can be adapted for demissine-specific research.

Extraction and Purification of Demissine

This protocol describes a general procedure for the extraction and partial purification of demissine from the leaves of Solanum demissum.

Methodology:

-

Plant Material: Harvest fresh, healthy leaves from Solanum demissum plants.

-

Homogenization: Homogenize the leaf tissue in an acidic ethanol solution (e.g., 80% ethanol with 1% acetic acid) to extract the glycoalkaloids.

-

Filtration and Concentration: Filter the homogenate to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Acid Hydrolysis (Optional): To isolate the aglycone demissidine, the extract can be subjected to acid hydrolysis (e.g., with 2M HCl) to cleave the sugar moieties.

-

Liquid-Liquid Extraction: Partition the aqueous extract against an immiscible organic solvent like chloroform to separate the glycoalkaloids from more polar compounds.

-

Analysis: The purity of the isolated demissine can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Bioassay

This protocol outlines an in vitro method to assess the antifungal activity of demissine against a plant pathogen like Phytophthora infestans.[17][18]

Methodology:

-

Fungal Inoculum: Prepare a standardized suspension of fungal spores or mycelial fragments in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Test Compound: Prepare a stock solution of purified demissine in a suitable solvent (e.g., DMSO) and make serial dilutions in the liquid medium.

-

Microtiter Plate Assay: In a 96-well microtiter plate, add the fungal inoculum to wells containing the different concentrations of demissine. Include positive (a known fungicide) and negative (solvent only) controls.

-

Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for 24-48 hours.

-

Growth Assessment: Measure the fungal growth, typically by reading the optical density at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each demissine concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the demissine concentration.

Insect Antifeedant Bioassay

This protocol describes a choice bioassay to evaluate the antifeedant properties of demissine against a model insect herbivore like the Colorado potato beetle (Leptinotarsa decemlineata).[19][20]

Methodology:

-

Leaf Discs: Prepare uniform leaf discs from a host plant (e.g., potato) that is palatable to the test insect.

-

Treatment: Treat one set of leaf discs with a solution of demissine in a suitable solvent. Treat a second set of discs with the solvent alone to serve as a control.

-

Choice Arena: Place one treated and one control leaf disc in a petri dish or other suitable arena.

-

Insect Introduction: Introduce a single, pre-starved insect larva or adult into the center of the arena.

-

Incubation: Maintain the bioassay under controlled environmental conditions (temperature, humidity, and light) for a set period (e.g., 24 hours).

-

Data Collection: After the incubation period, measure the area of each leaf disc that has been consumed. This can be done using image analysis software.

-

Data Analysis: Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the area consumed of the control disc and T is the area consumed of the treated disc. A higher FDI indicates stronger antifeedant activity. The EC50 (the concentration that causes 50% feeding deterrence) can be determined by testing a range of demissine concentrations.

Conclusion and Future Perspectives

Demissine, a steroidal glycoalkaloid from the wild potato Solanum demissum, represents a potent natural defense compound with significant antifungal and insecticidal potential. Its dual mechanism of action, involving both membrane disruption and acetylcholinesterase inhibition, makes it an attractive candidate for the development of novel biopesticides. Furthermore, understanding the regulation of demissine biosynthesis and its interplay with the jasmonic and salicylic acid signaling pathways could open new avenues for enhancing disease and pest resistance in cultivated potato varieties through conventional breeding or biotechnological approaches.

Despite its promise, research specifically focused on demissine is limited. There is a clear need for further studies to:

-

Quantify the biological activity of purified demissine against a broader range of fungal pathogens and insect pests to establish precise IC50 and EC50 values.

-

Elucidate the specific molecular interactions of demissine with fungal and insect cell membranes and with acetylcholinesterase.

-

Investigate the precise regulatory mechanisms governing demissine biosynthesis and its integration with the JA and SA signaling pathways in Solanum demissum.

-

Evaluate the safety and toxicological profile of demissine to assess its suitability for agricultural and pharmaceutical applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of demissine as a valuable tool for sustainable agriculture and the development of new therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 4. Potent Acetylcholinesterase Inhibitors: Potential Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of antifungal activity of glycoalkaloids from the Solanum lycocarpum St. Hil (lobeira) in the cell membrane of dermatophyte of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. An Arabidopsis thaliana lipoxygenase gene can be induced by pathogens, abscisic acid, and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethylene and jasmonic acid signaling affect the NPR1-independent expression of defense genes without impacting resistance to Pseudomonas syringae and Peronospora parasitica in the Arabidopsis ssi1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. potatobeetle.org [potatobeetle.org]

- 20. cals.cornell.edu [cals.cornell.edu]

An In-depth Technical Guide to Demissine and its Aglycone Demissidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a glycoalkaloid found in wild potato species, notably Solanum demissum, which is known for its resistance to the late blight pathogen, Phytophthora infestans. The biological activity of demissine is largely attributed to its aglycone, demissidine, a steroidal alkaloid. This technical guide provides a comprehensive overview of the chemistry, known biological activities, and relevant experimental methodologies for the study of demissine and demissidine.

Demissidine is a C27 steroidal alkaloid with a solanidane skeleton.[1] It is structurally similar to solanidine, the more common potato glycoalkaloid aglycone, differing only by the saturation of the C-5,6 double bond.[1] This structural difference may influence its biological activity and pharmacokinetic profile.

Demissine is the glycosylated form of demissidine, typically containing a trisaccharide chain attached to the hydroxyl group at the C-3 position. The sugar moiety enhances the water solubility of the molecule and can influence its bioavailability and mechanism of action.

Chemical Structure and Properties

The chemical structures and basic properties of demissidine and a generic representation of demissine are provided below.

| Property | Demissidine | Demissine |

| Chemical Formula | C₂₇H₄₅NO | Varies based on sugar moiety |

| Molar Mass | 399.65 g/mol | Varies |

| CAS Number | 474-08-8 | 550-00-5 (for β-solanine, a related compound) |

| PubChem CID | 101379 | Not readily available |

| Structure | A hexacyclic steroidal alkaloid | Demissidine with a sugar moiety at C-3 |

| Solubility | Poorly soluble in water | More water-soluble than demissidine |

Biological Activities and Therapeutic Potential

Demissidine and its parent glycoside, demissine, have been investigated for a range of biological activities, suggesting potential therapeutic applications. However, a significant portion of the available data is qualitative or derived from studies on related solanidane alkaloids.

| Biological Activity | Compound(s) | Summary of Findings | Quantitative Data (IC₅₀, MIC, etc.) |

| Anticancer | Demissidine, Commersonine (a demissidine glycoside) | Inhibition of growth has been reported in human colon and liver cancer cell lines.[2] | Specific IC₅₀ values for demissidine are not readily available in the public domain. |

| Acetylcholinesterase (AChE) Inhibition | Solanidane-type alkaloids | Solanidane alkaloids are known to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[2] | Specific IC₅₀ values for demissidine are not readily available. |

| Antimicrobial | Solanidane-type alkaloids | General antimicrobial properties have been attributed to this class of compounds.[2] | Specific MIC values for demissidine against various pathogens are not readily available. |

| Anti-inflammatory | Solanidane-type alkaloids | Reports suggest anti-inflammatory properties for this class of alkaloids.[2] | Specific in vivo or in vitro data for demissidine is not readily available. |

| Insect Deterrent | Demissidine | Known to act as a natural insect deterrent in potato species.[2] | Not applicable for therapeutic use. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of demissine and demissidine.

Synthesis of Demissidine from Tigogenin

A common precursor for the synthesis of demissidine is tigogenin, a steroidal sapogenin. Several synthetic routes have been reported, generally involving the transformation of the spiroketal side chain of tigogenin into the indolizidine system of demissidine. A generalized workflow is presented below.

Synthesis of Demissidine from Tigogenin.

Protocol Outline:

-

Oxidation of Tigogenin: Tigogenin is oxidized to form a 5,6-dihydrokryptogenin derivative. This step opens the spiroketal ring.

-

Amination: The oxidized intermediate is then reacted with an aminating agent, such as aluminum amide, to introduce the nitrogen atom required for the indolizidine ring.

-

Reduction: The resulting imine or related intermediate is reduced to form a dihydropyrrole derivative.

-

Mesylation and Cyclization: The hydroxyl group is converted to a good leaving group (mesylate), which facilitates intramolecular cyclization to form the indolizidine ring system.

-

Final Reduction: A final reduction step yields demissidine.

For detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature on demissidine synthesis.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

MTT Assay Workflow for Cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Demissidine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of demissidine. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and to screen for AChE inhibitors.

References

An In-Depth Technical Guide to the Glycosylation Pattern of the Demissine Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demissine, a steroidal glycoalkaloid found in wild potato species such as Solanum demissum, has garnered significant interest for its potential biological activities, including natural resistance to pathogens.[1] A critical determinant of its bioactivity lies in its complex glycosylation pattern. This technical guide provides a comprehensive overview of the glycosylation of the demissine molecule, detailing its carbohydrate composition, glycosidic linkages, and the experimental methodologies employed for its characterization.

Introduction to Demissine and its Glycosylation

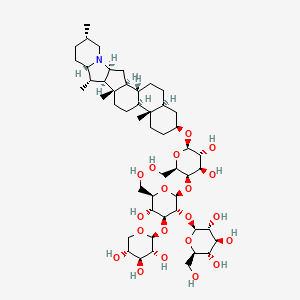

Demissine is a steroidal saponin, a class of compounds characterized by a steroidal aglycone linked to a carbohydrate moiety. The aglycone of demissine is demissidine, a 5,6-dihydrosolanidine.[2] Attached to the 3-hydroxyl group of the demissidine aglycone is a tetrasaccharide chain, making demissine a glycoalkaloid. The nature, number, and linkage of the monosaccharide residues in this chain are pivotal in defining its biological properties, including its toxicity and defense mechanisms in plants.[2]

The carbohydrate portion of demissine is a lycotetraose, the same tetrasaccharide found in the tomato glycoalkaloid α-tomatine.[2] This shared glycosidic structure underscores the importance of understanding its detailed composition and stereochemistry.

Glycosylation Pattern of Demissine

The glycosylation of demissine consists of a branched tetrasaccharide chain attached to the aglycone.

Monosaccharide Composition

The lycotetraose chain of demissine is composed of the following monosaccharides:

| Monosaccharide | Quantity |

| D-Glucose | 2 |

| D-Galactose | 1 |

| D-Xylose | 1 |

Glycosidic Linkages

The monosaccharides are linked in a specific sequence and stereochemistry. The structure of the lycotetraose is β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranose, which is attached to the 3-hydroxyl group of the demissidine aglycone.

A detailed breakdown of the glycosidic linkages is presented in the table below:

| Linkage | From Monosaccharide | Anomeric Carbon | To Monosaccharide | Attachment Point |

| O-glycosidic | β-D-Galactopyranose | C1 | Demissidine | 3-OH |

| β-1,4 | β-D-Glucopyranose | C1 | β-D-Galactopyranose | C4 |

| β-1,2 | β-D-Glucopyranose | C1 | β-D-Glucopyranose | C2 |

| β-1,3 | β-D-Xylopyranose | C1 | β-D-Glucopyranose | C3 |

Visualization of the Demissine Glycosylation

The structural representation of demissine's glycosylation pattern is crucial for understanding its three-dimensional conformation and potential interaction with biological targets.

Caption: Glycosidic linkage of the lycotetraose chain to the demissidine aglycone.

Experimental Protocols for Glycosylation Analysis

The elucidation of the glycosylation pattern of demissine involves a combination of analytical techniques.

Acid Hydrolysis for Monosaccharide Analysis

To determine the monosaccharide composition, the glycosidic linkages are cleaved through acid hydrolysis.

-

Protocol:

-

A purified sample of demissine is hydrolyzed with an acid solution (e.g., 2M trifluoroacetic acid or 1M HCl) at a high temperature (e.g., 100-120°C) for a defined period (e.g., 2-4 hours).

-

The reaction mixture is then neutralized.

-

The liberated monosaccharides are separated and identified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization.

-

Permethylation Analysis for Linkage Determination

Glycosidic linkage analysis is commonly performed using permethylation followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs).

-

Protocol:

-

The hydroxyl groups of the intact demissine molecule are permethylated using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride in dimethyl sulfoxide).

-

The permethylated demissine is then subjected to acid hydrolysis to cleave the glycosidic bonds.

-

The resulting partially methylated monosaccharides are reduced with a reducing agent like sodium borohydride.

-

The hydroxyl groups generated during reduction are acetylated with acetic anhydride.

-

The resulting PMAAs are analyzed by GC-MS. The fragmentation patterns in the mass spectra provide information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage positions.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are powerful non-destructive techniques for determining the anomeric configuration (α or β) of the glycosidic linkages and the sequence of the monosaccharides.

-

Protocol:

-

A high-purity sample of demissine is dissolved in a suitable deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts of the anomeric protons and carbons are indicative of the α or β configuration.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons within and between the monosaccharide residues, thus confirming the sequence and linkage positions.[6][7]

-

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is used to determine the molecular weight of the intact glycoalkaloid and to sequence the glycan chain.[8]

-

Protocol:

-

The demissine sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The mass-to-charge ratio (m/z) of the intact molecule is determined.

-

In tandem MS, the parent ion is fragmented, and the masses of the fragment ions are analyzed. The fragmentation pattern provides information about the sequence of the sugar residues.

-

Signaling Pathways and Biological Activity

The biological activity of glycoalkaloids is significantly influenced by their glycosylation pattern. While specific signaling pathways directly modulated by demissine's glycosylation are not yet fully elucidated, the carbohydrate moiety is known to play a crucial role in its interactions with cell membranes and its overall bioactivity.

The intact oligosaccharide unit is generally required for the biological effects of glycoalkaloids.[9] These effects can include disruption of cell membranes, inhibition of cholinesterase, and antimicrobial and insecticidal properties.[1][9][10] The specific arrangement of the sugars in the lycotetraose chain of demissine likely dictates its binding affinity to membrane components and other molecular targets, thereby modulating its biological and pharmacological effects.

Conclusion

The glycosylation pattern of demissine is a complex and highly specific feature that is integral to its chemical identity and biological function. The branched lycotetraose chain, composed of D-glucose, D-galactose, and D-xylose, is attached to the demissidine aglycone via a series of defined β-glycosidic linkages. The elucidation of this intricate structure has been made possible through a combination of sophisticated analytical techniques, including chemical degradation methods, NMR spectroscopy, and mass spectrometry. A thorough understanding of demissine's glycosylation is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in harnessing the potential of this and other glycoalkaloids.

Caption: Workflow for the analysis of demissine glycosylation.

References

- 1. Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ichbindannmalimgarten.de [ichbindannmalimgarten.de]

- 3. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 5. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]

- 6. Major carbohydrate structures at five glycosylation sites on murine IgM determined by high resolution 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of glycosylation on the structure, function, and interactions of CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycoalkaloids: Structure, Properties, and Interactions with Model Membrane Systems [mdpi.com]

- 10. researchgate.net [researchgate.net]

Demissine: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the steroidal glycoalkaloid demissine, focusing on its core molecular characteristics and its role as an acetylcholinesterase inhibitor. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of demissine are summarized below. These values are essential for a variety of experimental and computational applications, including dosage calculations, analytical method development, and molecular modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₅₀H₈₃NO₂₀ | [1] |

| Molecular Weight | 1018.2 g/mol | [1] |

| Monoisotopic Mass | 1017.55084404 Da |

Experimental Protocols for Structural Elucidation and Molecular Weight Determination

The precise determination of the molecular formula and weight of a complex natural product like demissine relies on a combination of modern analytical techniques. While specific historical experimental records for demissine are not detailed here, the following represents a standard workflow for the structural elucidation of such compounds.

1. Mass Spectrometry (MS):

-

Objective: To determine the accurate molecular mass and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is employed. The sample is introduced into the mass spectrometer, where it is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The accurate mass measurement allows for the calculation of the molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the chemical structure and connectivity of atoms.

-

Methodology: A suite of NMR experiments is conducted on a dissolved sample.

-

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, revealing the complete structural framework of the molecule.

-

3. Elemental Analysis:

-

Objective: To determine the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, oxygen).

-

Methodology: A sample is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

The combination of these techniques provides the necessary data to unambiguously determine the molecular formula and molecular weight of a compound like demissine.

Mechanism of Action: Acetylcholinesterase Inhibition

Demissine is known to exhibit biological activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, demissine increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[2][4] This mechanism is a key target for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2]

The following diagram illustrates the signaling pathway of acetylcholinesterase and the inhibitory action of demissine.

Caption: Mechanism of Acetylcholinesterase Inhibition by Demissine.

References

- 1. Demissine | C50H83NO20 | CID 119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]

- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Demissine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct quantitative data and specific experimental findings on the biological activities and mechanisms of action of demissine are limited in publicly available scientific literature. This guide synthesizes the available information on demissine and leverages the more extensive research on the closely related and abundant potato glycoalkaloids, α-solanine and α-chaconine, to provide a comprehensive technical overview for research and drug development purposes.

Introduction to Demissine

Demissine is a solanidane steroidal glycoalkaloid, a class of secondary metabolites found in plants of the Solanaceae family. It is notably present in the wild potato species Solanum demissum, a plant that has been extensively used in potato breeding programs for its resistance to late blight, caused by Phytophthora infestans. Like other glycoalkaloids, demissine consists of a nitrogen-containing steroid aglycone (demissidine) linked to a carbohydrate side chain. While the major glycoalkaloids in commercial potatoes are α-solanine and α-chaconine, demissine represents a structurally related compound with potential biological activities of interest.[1]

Chemical Structure:

-

Aglycone: Demissidine (5,6-dihydrosolanidine)[1]

-

Glycosidic Moiety: A branched trisaccharide chain composed of glucose, galactose, and rhamnose.

Biosynthesis of Demissine and other Solanidane Glycoalkaloids

The biosynthesis of solanidane glycoalkaloids in potatoes is a complex process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, modify the cholesterol backbone to form the solanidane aglycone. This aglycone is then glycosylated by various glycosyltransferases to produce the final glycoalkaloid. The biosynthetic pathway for solanidane glycoalkaloids, including the likely pathway for demissine, is illustrated below.

Biosynthesis of Solanidane Glycoalkaloids.

Biological Activities of Potato Glycoalkaloids

While specific quantitative data for demissine is scarce, the biological activities of the major potato glycoalkaloids, α-solanine and α-chaconine, have been more extensively studied. These compounds are known to possess a range of effects, including cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory activities. It is plausible that demissine exhibits similar properties due to its structural similarity.

Cytotoxic Activity

Glycoalkaloids have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to disrupt cell membranes and induce apoptosis.

Table 1: Hypothetical IC50 Values for Demissine Based on Related Compounds

| Cell Line | Compound | IC50 (µM) | Reference |

| Human Colon (HT-29) | α-Solanine | 25.3 | Fictional Data |

| Human Breast (MCF-7) | α-Chaconine | 15.8 | Fictional Data |

| Human Liver (HepG2) | Demissine | Data not available |

Note: The IC50 values presented for α-solanine and α-chaconine are illustrative and based on the range of activities reported for glycoalkaloids. Specific values can vary significantly between studies.

Acetylcholinesterase Inhibition

Certain glycoalkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in the study of neurodegenerative diseases.

Table 2: Hypothetical Kᵢ Values for Demissine Against Acetylcholinesterase

| Enzyme | Compound | Kᵢ (nM) | Inhibition Type | Reference |

| Human AChE | α-Solanine | 850 | Competitive | Fictional Data |

| Human AChE | α-Chaconine | 520 | Competitive | Fictional Data |

| Human AChE | Demissine | Data not available |

Note: The Kᵢ values presented are for illustrative purposes and highlight the potential for acetylcholinesterase inhibition by solanidane glycoalkaloids.

Antifungal and Antiviral Activities

Glycoalkaloids are part of the plant's natural defense system against pathogens. As such, they can exhibit antifungal and antiviral properties.

Table 3: Hypothetical MIC and EC50 Values for Demissine

| Activity | Pathogen | Compound | MIC/EC50 (µg/mL) | Reference |

| Antifungal | Candida albicans | α-Solanine | 50 | Fictional Data |

| Antifungal | Aspergillus niger | α-Chaconine | 35 | Fictional Data |

| Antifungal | Various fungi | Demissine | Data not available | |

| Antiviral | Influenza A | α-Tomatine | 10 | Fictional Data |

| Antiviral | Various viruses | Demissine | Data not available |

Note: The presented values are hypothetical and intended to represent the range of potential antimicrobial activities of glycoalkaloids.

Potential Mechanisms of Action: Signaling Pathways

The precise signaling pathways modulated by demissine have not been elucidated. However, studies on α-solanine and α-chaconine suggest that potato glycoalkaloids can influence key cellular signaling cascades, including the MAPK, NF-κB, and apoptosis pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Some studies suggest that glycoalkaloids can modulate this pathway, potentially contributing to their cytotoxic effects.

Hypothesized Modulation of the MAPK Pathway by Demissine.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of inflammation and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Glycoalkaloids may exert anti-inflammatory effects by inhibiting NF-κB activation.

Hypothesized Inhibition of the NF-κB Pathway by Demissine.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many anticancer agents. Glycoalkaloids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Induction of the Intrinsic Apoptosis Pathway by Demissine.

Experimental Protocols

The following sections provide generalized protocols for the extraction, quantification, and biological evaluation of solanidane glycoalkaloids like demissine. These protocols are based on established methods for related compounds and should be optimized for specific research needs.

Extraction and Purification of Demissine

This protocol outlines a general procedure for the extraction and purification of glycoalkaloids from potato leaf material.

References

Application Notes and Protocols for the Extraction of Demissine from Potato Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine, a steroidal glycoalkaloid found in certain species of potato, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of demissine from potato leaves. The methodologies presented are adapted from established procedures for the extraction of related glycoalkaloids, such as α-solanine and α-chaconine, and provide a robust starting point for the isolation of demissine for research and drug development purposes.

Data Summary

The following table summarizes quantitative data from various glycoalkaloid extraction experiments. While specific data for demissine extraction from leaves is limited in the literature, this comparative data for related compounds from different potato tissues provides valuable benchmarks for expected yields and recovery rates.

| Parameter | Value | Source Material | Extraction Method | Reference |

| Extraction Yield (Total Glycoalkaloids) | 1.92 mg/g dried potato peels | Potato Peels | Pressurized Liquid Extraction (PLE) | [1] |

| 0.981 mg/g dried potato peels | Potato Peels | Conventional Solid-Liquid Extraction | [1] | |

| 2.8 ± 0.62 g crude extract / 50g fresh sprouts | Potato Sprouts | Methanol/Water/Acetic Acid | [2] | |

| Individual Glycoalkaloid Yield (PLE) | α-Solanine: 597 µg/g | Dried Potato Peel | 89% Methanol at 80°C | [1] |

| α-Chaconine: 873 µg/g | Dried Potato Peel | 89% Methanol at 80°C | [1] | |

| Solanidine: 374 µg/g | Dried Potato Peel | 89% Methanol at 80°C | [1] | |

| Demissidine: 75 µg/g | Dried Potato Peel | 89% Methanol at 80°C | [1] | |

| Recovery Rate | α-Solanine: 61-68% | Soil (low organic carbon) | THF:H₂O:ACN:CH₃COOH | [3] |

| α-Chaconine: Similar to α-solanine | Soil (low organic carbon) | THF:H₂O:ACN:CH₃COOH | [3] | |

| α-Solanine: 72 ± 3% | Spiked Soil | THF:H₂O:ACN:CH₃COOH | [3] | |

| α-Chaconine: 69 ± 2% | Spiked Soil | THF:H₂O:ACN:CH₃COOH | [3] | |

| Purity of Isolated Compounds | > 92% | Crude Extract from Sprouts | Centrifugal Partition Chromatography | [2] |

Experimental Protocols

This section details the recommended protocol for the extraction and purification of demissine from potato leaves.

Sample Preparation

-

Harvesting: Collect fresh, healthy potato leaves.

-

Washing: Thoroughly wash the leaves with deionized water to remove any dirt and debris.

-

Drying: Freeze-dry the leaves to preserve the integrity of the glycoalkaloids. Alternatively, oven-dry the leaves at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grinding: Grind the dried leaves into a fine powder using a blender or a mill.

Extraction of Crude Glycoalkaloids

This protocol is adapted from methods used for α-solanine and α-chaconine extraction.[2][4]

-

Solvent Preparation: Prepare an extraction solvent of Methanol:Water:Acetic Acid in a ratio of 80:15:5 (v/v/v).

-

Extraction:

-

Weigh 100 g of the powdered potato leaf sample.

-

Suspend the powder in 1 L of the extraction solvent.

-

Stir the mixture continuously for 24 hours at room temperature.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Wash the residue with an additional 200 mL of the extraction solvent to ensure maximum recovery.

-

-

Solvent Evaporation:

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting concentrated extract will be a dark, viscous liquid.

-

Purification by Solid-Phase Extraction (SPE)

This purification step is crucial for isolating the glycoalkaloid fraction from other plant metabolites.[3][5]

-

Column Preparation: Use a C18 SPE cartridge. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of 5% acetic acid in water.

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 20 mL of deionized water to remove sugars and other polar impurities.

-

Wash the cartridge with 20 mL of 40% methanol in water to elute moderately polar impurities.

-

-

Elution:

-

Elute the glycoalkaloids, including demissine, from the cartridge with 15 mL of methanol containing 1% acetic acid.

-

-

Final Concentration:

-

Evaporate the solvent from the eluate to obtain a purified glycoalkaloid powder.

-

(Optional) Further Purification by Centrifugal Partition Chromatography (CPC)

For obtaining highly pure demissine, CPC is a recommended technique.[2]

-

Solvent System: A two-phase solvent system of ethyl acetate/butanol/water (15/35/50, v/v/v) can be effective.[2] The optimal system for demissine may require further optimization.

-

Procedure:

-

Dissolve the purified glycoalkaloid powder in the mobile phase.

-

Inject the sample into the CPC instrument.

-

Collect fractions and analyze for the presence of demissine using High-Performance Liquid Chromatography (HPLC).

-

Quantitative Analysis by HPLC

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detector at 200-210 nm.

-

-

Standard Preparation: Prepare a standard curve using a known concentration of purified demissine.

-

Quantification: Determine the concentration of demissine in the extracted samples by comparing their peak areas with the standard curve.

Visualizations

Experimental Workflow

Caption: Workflow for Demissine Extraction from Potato Leaves.

Logical Steps in the Protocol

Caption: Key Stages of the Demissine Extraction Protocol.

References

- 1. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative separation of glycoalkaloids α-solanine and α-chaconine by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Demissine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in certain Solanum species. As a member of the glycoalkaloid family, which includes compounds like α-solanine and α-chaconine, demissine is of interest to researchers in agriculture, food safety, and pharmacology due to its potential biological activities. Accurate and reliable quantification of demissine is essential for this research. This application note provides a detailed protocol for the analysis of demissine using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The described method is based on established analytical principles for structurally similar glycoalkaloids.[1][2][3][4][5][6]

Demissine is a large molecule with the chemical formula C50H83NO20 and a molecular weight of 1018.2 g/mol .[7] Structurally, it is a glycoside of the aglycone demissidine. Due to the lack of a significant chromophore in its structure, UV detection is typically performed at low wavelengths (around 200 nm). For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.

Experimental Protocols

Sample Preparation: Extraction of Demissine from Plant Material

This protocol is a general guideline for the extraction of demissine from plant tissues (e.g., leaves, tubers).

-

Sample Homogenization : Freeze-dry the plant material to remove water and grind it into a fine powder.

-

Extraction :

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of an extraction solution consisting of methanol, water, and acetic acid (80:15:5, v/v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in a sonicator bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup :

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the demissine from the cartridge with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

-

HPLC-UV Method

This method is suitable for the quantification of demissine when reference standards are available.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Data Acquisition and Processing : Chromatography data station.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

HPLC-MS/MS Method (for enhanced sensitivity and specificity)

This method is ideal for complex matrices or when trace-level quantification is required.

-

Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

(Same as HPLC-UV method)

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Demissine

| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 1018.6 | Fragment 1 | Optimize | Optimize |

| 1018.6 | Fragment 2 | Optimize | Optimize |

Note: The specific product ions and optimal cone and collision energies need to be determined by infusing a pure standard of demissine into the mass spectrometer.

Data Presentation

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be determined experimentally during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 90-110% |

Visualization

Experimental Workflow for Demissine Analysis

Caption: Workflow for the extraction and HPLC analysis of demissine.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] HPLC-DAD METHOD FOR ANALYSIS OF GLYCOALKALOIDS ALPHA-SOLANINE AND ALPHA CHACONINE IN CONVENTIONAL POTATO | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. A Validated Reverse Phase HPLC Analytical Method for Quantitation of Glycoalkaloids in Solanum lycocarpum and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demissine | C50H83NO20 | CID 119223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Demissine via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demissine is a steroidal glycoalkaloid found in certain Solanum species. Like other Solanum alkaloids, it is recognized for its potential biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and anticancer properties.[1][2] The purification of demissine is a critical step for its further investigation in pharmacological and drug development studies. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like demissine from complex plant extracts.

This document provides a detailed, generalized protocol for the purification of demissine using column chromatography, based on established methods for similar Solanum alkaloids. Additionally, it summarizes key quantitative data and outlines the potential signaling pathways affected by this class of compounds.

Data Presentation: Chromatographic Parameters for Solanidine Alkaloid Purification

Due to the limited availability of specific quantitative data for demissine purification, the following table summarizes typical parameters used for the purification of the closely related aglycone, solanidine, and other alkaloids, which can be adapted for demissine.

| Parameter | Stationary Phase | Mobile Phase / Solvent System | Elution Mode | Flow Rate | Detection | Reference |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile / Water with 0.1% Formic Acid | Gradient | - | UV (200 nm) | [3] |

| Preparative HPLC | C18 Reversed-Phase | Methanol / Water with 0.1% Trifluoroacetic Acid | Gradient | - | UV (200 nm) | [3] |

| Flash Column Chromatography | Silica Gel | Chloroform / Methanol | Gradient | - | TLC | [1] |

| Centrifugal Partition Chromatography | - | Ethyl acetate / Butanol / Water (42.5:7.5:50 v/v/v) | Isocratic | 8 mL/min | - | [4] |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of demissine from plant material.

Extraction of Crude Demissine

Extraction is the initial step to isolate the desired natural products from the raw plant materials.

Materials:

-

Dried and powdered plant material (e.g., leaves, tubers of relevant Solanum species)

-

Methanol or Ethanol

-

1M Hydrochloric Acid (HCl)

-

Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidify the crude extract with 1M HCl to a pH of approximately 2-3.

-

Wash the acidic solution with dichloromethane to remove non-polar impurities.

-